

An In-depth Technical Guide to (R)-(-)-1-(2-Furyl)ethyl acetate

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: (R)-(-)-1-(2-Furyl)ethyl acetate

CAS No.: 113471-32-2

Cat. No.: B040423

[Get Quote](#)

CAS Number: 85828-09-7

Authored by: A Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **(R)-(-)-1-(2-Furyl)ethyl acetate**, a valuable chiral building block in modern organic synthesis and drug development. The document delves into its synthesis, with a particular focus on green and efficient enzymatic methods. It further details its physicochemical and spectroscopic properties, analytical methodologies for enantiomeric purity assessment, and its applications as a key intermediate in the synthesis of complex molecules. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting. This guide is intended to be a critical resource for researchers and professionals engaged in the fields of medicinal chemistry, asymmetric synthesis, and pharmaceutical development.

Introduction: The Significance of Chiral Furyl Scaffolds

Chiral molecules are fundamental to the life sciences, with enantiomers often exhibiting distinct pharmacological and toxicological profiles. The furan ring system is a prevalent motif in a wide array of natural products and pharmaceuticals, valued for its unique electronic properties and its ability to participate in various chemical transformations. **(R)-(-)-1-(2-Furyl)ethyl acetate**, a chiral ester derived from 1-(2-furyl)ethanol, has emerged as a significant synthon for the introduction of a stereodefined furyl-containing moiety in the synthesis of complex target molecules. Its utility is particularly pronounced in the development of novel therapeutics where specific stereochemistry is paramount for biological activity. This guide aims to provide a detailed technical resource for the effective utilization of this versatile chiral building block.

Synthesis and Manufacturing

The primary and most efficient route to optically pure **(R)-(-)-1-(2-Furyl)ethyl acetate** is through the enzymatic kinetic resolution of its racemic precursor, (\pm)-1-(2-furyl)ethanol. This biocatalytic approach offers significant advantages over traditional chemical methods, including mild reaction conditions, high enantioselectivity, and a reduced environmental footprint.

Enzymatic Kinetic Resolution: A Green Approach

Lipase-catalyzed transesterification is the method of choice for the kinetic resolution of (\pm)-1-(2-furyl)ethanol. This process selectively acylates one enantiomer, leaving the other unreacted, thereby allowing for their separation.

Logical Framework for Enzymatic Kinetic Resolution

Figure 1: Conceptual workflow of the lipase-catalyzed kinetic resolution.

Experimental Protocol: Lipase-Catalyzed Synthesis

This protocol is based on established methodologies for the kinetic resolution of secondary alcohols.

- **Reaction Setup:** In a clean, dry reaction vessel, dissolve (\pm)-1-(2-furyl)ethanol (1 equivalent) in a suitable organic solvent (e.g., n-heptane).

- **Acyl Donor Addition:** Add an acyl donor, such as vinyl acetate (1.2 equivalents). Vinyl acetate is often preferred as it leads to an irreversible reaction.
- **Enzyme Addition:** Introduce an immobilized lipase, for instance, *Candida antarctica* lipase B (Novozym 435), to the reaction mixture. The use of an immobilized enzyme facilitates its subsequent removal from the reaction medium.
- **Reaction Conditions:** The reaction is typically conducted at a controlled temperature, for example, 40-60°C, with gentle agitation to ensure a homogenous mixture.
- **Monitoring:** The progress of the reaction should be monitored by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and the enantiomeric excess of both the remaining alcohol and the newly formed ester.
- **Work-up and Purification:** Once the desired conversion is achieved (typically around 50% to maximize the enantiomeric excess of both product and remaining substrate), the enzyme is removed by filtration. The solvent is then evaporated under reduced pressure. The resulting mixture of **(R)-(-)-1-(2-Furyl)ethyl acetate** and (S)-(+)-1-(2-furyl)ethanol can be separated by column chromatography.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of **(R)-(-)-1-(2-Furyl)ethyl acetate** is essential for its effective use.

Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	85828-09-7	
Molecular Formula	C ₈ H ₁₀ O ₃	
Molecular Weight	154.16 g/mol	
Appearance	Colorless liquid (presumed)	
Boiling Point	Data not available for the specific enantiomer. The related furfuryl acetate has a boiling point of 175-177 °C.	
Density	Data not available for the specific enantiomer. The density of ethyl acetate is approximately 0.902 g/cm ³ . ^[1]	
Optical Rotation [α] _D	Negative value expected for the (R)-enantiomer. The specific value is not readily available in the searched literature.	
Solubility	Expected to be soluble in common organic solvents like ethanol, ether, and ethyl acetate.	

Spectroscopic Data

The following are predicted spectroscopic data based on the structure of **(R)-(-)-1-(2-Furyl)ethyl acetate** and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)

- The spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), the acetyl methyl group (a singlet), the methine proton adjacent to the chiral center,

and the protons of the furan ring.

- Predicted Chemical Shifts (in CDCl₃):
 - ~1.2 ppm (t, 3H, -OCH₂CH₃)
 - ~2.1 ppm (s, 3H, -C(=O)CH₃)
 - ~4.1 ppm (q, 2H, -OCH₂CH₃)
 - ~6.1-6.4 ppm (m, 2H, furan ring protons)
 - ~7.3-7.4 ppm (m, 1H, furan ring proton)
 - A multiplet for the chiral methine proton (-CH(OAc)-) is also expected.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

- The spectrum should display distinct signals for each of the eight carbon atoms in the molecule.
- Predicted Chemical Shifts (in CDCl₃):
 - ~14 ppm (-OCH₂CH₃)
 - ~21 ppm (-C(=O)CH₃)
 - ~61 ppm (-OCH₂CH₃)
 - ~108-111 ppm (furan ring carbons)
 - ~142-143 ppm (furan ring carbons)
 - ~152 ppm (furan ring carbon)
 - ~170 ppm (C=O)
 - A signal for the chiral methine carbon (CH(OAc)-) is also expected.

IR (Infrared) Spectroscopy

- The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl group of the ester.
- Characteristic Absorption Bands:
 - $\sim 1740\text{ cm}^{-1}$ (C=O stretching, ester)
 - $\sim 1240\text{ cm}^{-1}$ (C-O stretching, ester)
 - C-H stretching bands for the alkyl and furan ring protons.

MS (Mass Spectrometry)

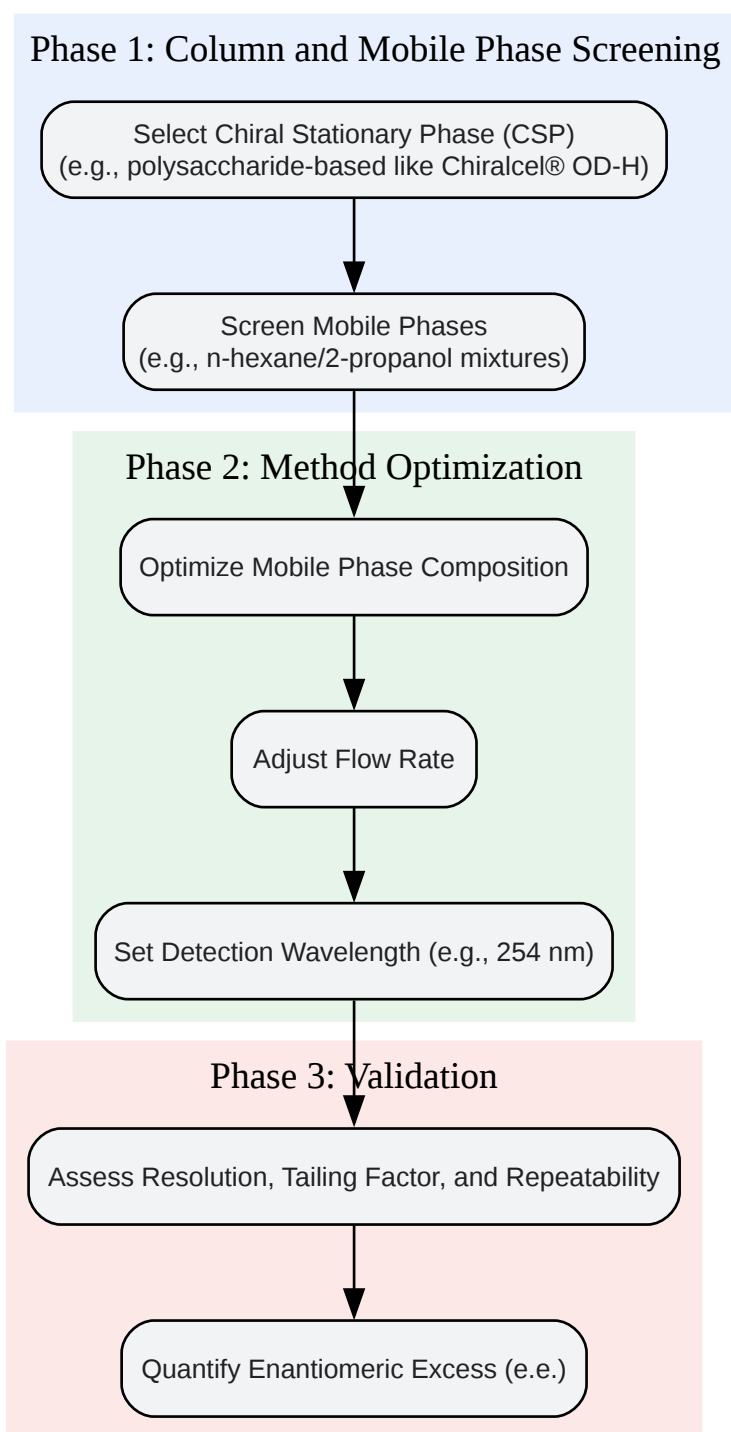
- The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
- Expected Fragmentation:
 - Molecular ion (M^+) at m/z 154.
 - Loss of the acetyl group ($-\text{COCH}_3$) to give a fragment at m/z 111.
 - Loss of the ethoxy group ($-\text{OCH}_2\text{CH}_3$) to give a fragment at m/z 109.
 - A base peak corresponding to the acetyl cation $[\text{CH}_3\text{CO}]^+$ at m/z 43 is also likely.^{[2][3]}

Analytical Methods for Quality Control

The enantiomeric purity of **(R)-(-)-1-(2-Furyl)ethyl acetate** is a critical quality attribute. Chiral chromatography is the gold standard for its determination.

Chiral High-Performance Liquid Chromatography (HPLC)

Workflow for Chiral HPLC Method Development



[Click to download full resolution via product page](#)

Figure 2: A systematic approach to developing a chiral HPLC method.

Illustrative Chiral HPLC Protocol

This protocol is a starting point and may require optimization for specific instrumentation and samples.

- Column: A polysaccharide-based chiral column, such as a Chiralcel® OD-H or a similar column, is a good first choice.
- Mobile Phase: A mixture of n-hexane and 2-propanol is commonly used. A typical starting point is a 90:10 (v/v) mixture. The ratio can be adjusted to optimize the separation.
- Flow Rate: A flow rate of 1.0 mL/min is generally suitable.
- Detection: UV detection at a wavelength where the furan ring absorbs, such as 254 nm, is appropriate.
- Temperature: The column temperature should be controlled, typically at 25°C.

Applications in Drug Development and Asymmetric Synthesis

(R)-(-)-1-(2-Furyl)ethyl acetate serves as a versatile chiral intermediate in the synthesis of a variety of biologically active molecules. The furan moiety can be a key pharmacophore itself or can be transformed into other functional groups.

Potential Synthetic Transformations of the Furyl Group

The furan ring in **(R)-(-)-1-(2-Furyl)ethyl acetate** can undergo a range of transformations, including:

- Diels-Alder Reactions: The furan can act as a diene in [4+2] cycloadditions to construct complex polycyclic systems.
- Oxidative Ring Opening: The furan ring can be opened to yield dicarbonyl compounds, which are valuable synthetic intermediates.
- Hydrogenation: Reduction of the furan ring can lead to tetrahydrofuran derivatives.

Examples of Application Areas:

While specific drug synthesis pathways involving this exact molecule are not widely published in readily available literature, chiral furyl alcohols and their derivatives are known to be intermediates in the synthesis of:

- **Antiviral Agents:** The furan nucleus is present in several antiviral compounds. The stereochemistry of substituents on the furan ring can be crucial for their activity.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)
- **Anti-inflammatory Drugs:** Some non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents incorporate heterocyclic scaffolds where a chiral furyl precursor could be utilized.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)
- **Natural Product Synthesis:** Many natural products with diverse biological activities contain furan or tetrahydrofuran rings, and **(R)-(-)-1-(2-Furyl)ethyl acetate** can be a key starting material for their enantioselective synthesis.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for **(R)-(-)-1-(2-Furyl)ethyl acetate** is not readily available, the safety precautions should be based on those for similar compounds, such as ethyl acetate and other furan derivatives.

General Safety Precautions:

- **Flammability:** The compound is expected to be flammable. Keep away from heat, sparks, open flames, and other ignition sources.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#) Use in a well-ventilated area and take precautionary measures against static discharge.[\[14\]](#)
- **Health Hazards:** May cause eye, skin, and respiratory tract irritation.[\[14\]](#) Avoid breathing vapors or mist.[\[16\]](#) In case of contact with eyes or skin, rinse immediately with plenty of water.[\[14\]](#)
- **Personal Protective Equipment (PPE):** Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[\[15\]](#)
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated place.[\[17\]](#)

Conclusion

(R)-(-)-1-(2-Furyl)ethyl acetate is a valuable and versatile chiral building block with significant potential in organic synthesis and drug discovery. Its efficient synthesis via enzymatic kinetic resolution aligns with the principles of green chemistry. A thorough understanding of its properties, analytical methods, and safe handling procedures, as outlined in this guide, will empower researchers to effectively utilize this important synthon in the development of novel and complex molecules.

References

- PubChem. (n.d.). Ethyl 2-(furan-2-yl)acetate. National Center for Biotechnology Information. Retrieved from [[Link](#)]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. *The Journal of Organic Chemistry*, 62(21), 7512–7515.
- Moore, S. (n.d.).
- Fisher Scientific. (2014).
- Badaloni, A., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. *Journal of Pharmaceutical and Biomedical Analysis*, 57, 18-24.
- Synthesis and Pharmacological Evaluation of Antiinflamm
- Abdurrahman, I., et al. (n.d.). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of *Boswellia papyrifera* (del).
- Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. (n.d.). PMC.
- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
- Sasol. (2025).
- Chemistry LibreTexts. (2023).
- Nicoletti, R., et al. (1991). synthesis of furylpyrimidinones and evaluation of their cytostatic and antiviral activity. *Archiv der Pharmazie*, 324(4), 227-230.
- Tables For Organic Structure Analysis. (n.d.).
- Sigma-Aldrich. (n.d.). (±)-1-(2-Furyl)ethanol.
- BenchChem. (2025). Application Notes and Protocols for the Enantioselective Synthesis of 1-(Furan-2-yl)
- Synthesis and Study of Analgesic and Anti-inflammatory Activities of Amide Derivatives of Ibuprofen. (n.d.). Bentham Science.
- Sigma-Aldrich. (2017).
- ethyl acetate - SAFETY D

- Brown, W. P. (n.d.).
- Oregon State University. (n.d.). ¹H NMR Chemical Shift.
- Synthesis of 5-Arylfuran derivatives in search of potential anti-viral agents. (2024).
- Fisher Scientific. (2025).
- YMC. (n.d.).
- Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. (n.d.). Repositori Obert UdL.
- Important Synthesis of Antiviral Drugs. (n.d.). Slideshare.
- Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. (n.d.).
- Multi-Step Synthesis in the Development of Antiviral Agents. (2024). Scholars Research Library.
- Synthesis and antimicrobial activity of Ibuprofen deriv
- Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
- Total synthesis of antiviral drug, nirmatrelvir (PF-07321332). (n.d.).
- NIST. (n.d.).
- ResearchGate. (n.d.). ¹³C-nmr Chemical Shifts of 1, 2, and 3.
- Chemical and Biological Characterization of the Ethyl Acetate Fraction from the Red Sea Marine Sponge Hymedesmia sp. (n.d.). MDPI.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. *Organometallics*, 29(9), 2176–2179.
- Synthesis, Characterization and Preliminary Study of the Anti-Inflammatory Activity of New Pyrazoline Containing Ibuprofen Deriv. (n.d.).
- Anton Paar. (n.d.). European Pharmacopoeia 2.2.7.
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2015).
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuter
- Muchowski, J. M., et al. (1985). Synthesis and antiinflammatory and analgesic activity of 5-aryoyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds. *Journal of Medicinal Chemistry*, 28(8), 1037-1049.
- Zibo Bofan Chemical Co., Ltd. (2025).
- Doc Brown's Chemistry. (n.d.).
- ChemicalBook. (n.d.).
- Phenomenex. (n.d.).
- ¹³C NMR Chemical Shift Table.pdf. (n.d.).
- NIST. (n.d.).

- ResearchGate. (n.d.).
- PubChem. (n.d.). Ethyl 2-(furan-2-yl)
- Academia.edu. (n.d.).
- Leah4sci. (2017).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

1. csfarmacie.cz [csfarmacie.cz]
2. chem.libretexts.org [chem.libretexts.org]
3. chemguide.co.uk [chemguide.co.uk]
4. Antiviral agents: synthesis of furylpyrimidinones and evaluation of their cytostatic and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
5. xisdjxsu.asia [xisdjxsu.asia]
6. Important Synthesis of Antiviral Drugs | PPTX [slideshare.net]
7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
8. repository.ias.ac.in [repository.ias.ac.in]
9. Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
10. benthamsience.com [benthamsience.com]
11. Synthesis and antimicrobial activity of Ibuprofen derivatives [scirp.org]
12. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
13. Synthesis and antiinflammatory and analgesic activity of 5-aroyle-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
14. uwm.edu [uwm.edu]
15. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
16. geneseo.edu [geneseo.edu]

- [17. rcilabscan.com \[rcilabscan.com\]](https://www.rcilabscan.com)
- To cite this document: BenchChem. [An In-depth Technical Guide to (R)-(-)-1-(2-Furyl)ethyl acetate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b040423/docs#an-in-depth-technical-guide-to-r-1-2-furyl-ethyl-acetate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)